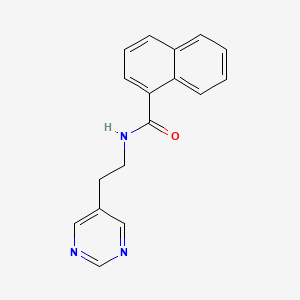
N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide, also known as PYR-41, is a small molecule inhibitor that has gained attention in the field of scientific research due to its potential applications in cancer therapy and immunology. It was first synthesized in 2009 by Yang et al. through a multistep synthesis method. Since then, PYR-41 has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wissenschaftliche Forschungsanwendungen
Osteoporosis Treatment
Compounds structurally related to N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide have been identified as potent and selective antagonists of the αvβ3 receptor, showing significant promise in the treatment of osteoporosis. These compounds exhibit excellent in vitro profiles and pharmacokinetics in various animal models, underpinning their potential for clinical development aimed at osteoporosis prevention and treatment (Coleman et al., 2004).
Advanced Photovoltaic Materials
Research into nonfullerene electron transporting materials (ETMs) based on naphthalene diimide derivatives, akin to N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide, has led to the development of highly stable and efficient perovskite solar cells (PSCs). These ETMs have been instrumental in achieving high power conversion efficiency exceeding 20%, offering a promising avenue for enhancing the performance and stability of PSCs (Jung et al., 2018).
Alzheimer's Disease Research
Compounds containing pyrimidine structures have been evaluated for their potential in inhibiting cholinesterase and amyloid-β (Aβ)-aggregation, which are critical in the context of Alzheimer's disease (AD) research. These studies provide insights into designing dual-function inhibitors that could mitigate multiple AD pathology routes, demonstrating the versatile applicability of pyrimidine derivatives in neurodegenerative disease research (Mohamed et al., 2011).
Supramolecular Chemistry and Materials Science
Naphthalene diimide derivatives, closely related to N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide, have found extensive applications in supramolecular chemistry, sensors, and materials science. These compounds are integral to developing molecular switches, ion channels, gelators, and catalysts. Their unique electronic and photophysical properties make them suitable for applications ranging from artificial photosynthesis to semiconducting materials, highlighting their importance in the advancement of materials science and technology (Kobaisi et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(20-9-8-13-10-18-12-19-11-13)16-7-3-5-14-4-1-2-6-15(14)16/h1-7,10-12H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVGWBUCQGFVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B2643114.png)
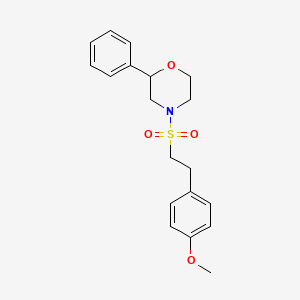

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2643120.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2643121.png)
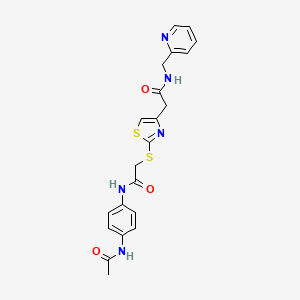
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2643124.png)
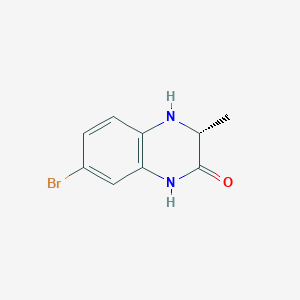

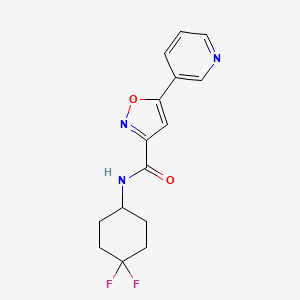
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2643132.png)
![2-[2-(Methoxymethyl)oxiran-2-yl]furan](/img/structure/B2643133.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643134.png)
![ethyl 4-{2-cyano-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}-1H-pyrazole-5-carboxylate](/img/structure/B2643136.png)